PF-04691502 - 1013101-36-4

PF-04691502

Catalog Number: EVT-287817
CAS Number: 1013101-36-4
Molecular Formula: C22H27N5O4
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-04691502 is a synthetic, small-molecule, ATP-competitive, reversible dual inhibitor of class I phosphatidylinositol 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). [] It exhibits potent inhibitory activity against all four class I PI3K isoforms (α, β, γ, and δ) and both mTOR complexes, mTORC1 and mTORC2. [, ] This dual inhibitory characteristic makes it a valuable tool in cancer research, where the PI3K/Akt/mTOR pathway is frequently dysregulated. [, , , , , , ]

Synthesis Analysis

The synthesis of PF-04691502 is described in detail in the paper "Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design". [] The process involves several steps of chemical reactions, starting from a 4-methyl-pyrido-pyrimidine core structure. [] Structural modifications focused on optimizing its interactions with the PI3K and mTOR kinase domains while improving its metabolic stability and solubility. []

Molecular Structure Analysis

The paper "Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design" provides a detailed analysis of the molecular structure of PF-04691502, including its X-ray crystallographic data bound to PI3Kγ. [, ] Key structural features include a 4-methyl-pyrido-pyrimidine core, an aminopyrimidine moiety that forms hydrogen bonds with the kinase backbone, and an aromatic moiety that binds in a hydrophobic pocket. []

Chemical Reactions Analysis

A comprehensive analysis of the chemical reactions involved in the synthesis of PF-04691502 can be found in the paper "Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure-based drug design". [] The specific reaction steps, reagents, conditions, and yields are not described in the provided abstracts.

Mechanism of Action

PF-04691502 exerts its anti-tumor effects by blocking the PI3K/Akt/mTOR signaling pathway at multiple levels. [, , , ] It competitively binds to the ATP-binding pockets of PI3K and mTOR kinases, inhibiting their catalytic activity. [] This leads to a reduction in the phosphorylation of downstream effectors such as AKT (at both S473 and T308), S6 ribosomal protein (S6RP), p70S6K, 4EBP1, PRAS40, and FKHRL1. [, , ] Consequently, PF-04691502 inhibits cancer cell growth, proliferation, survival, and induces apoptosis in various cancer models. [, , , , , , , , , , , , , ] Unlike some mTOR inhibitors, PF-04691502 does not induce an mTORC2 positive feedback loop, enhancing its efficacy. []

Applications
  • Chronic Lymphocytic Leukemia (CLL): Demonstrated significant apoptosis induction in primary CLL cells and prolonged survival in the Eµ-TCL1 mouse model. [, ]
  • Neuroendocrine Tumors (NETs): Showed cytostatic effects in BON and QGP-1 cells and cytotoxic effects in QGP-1 cells. []
  • Bladder Cancer: Inhibited proliferation, migration, invasion, and induced apoptosis in bladder cancer cells. []
  • B-cell Non-Hodgkin Lymphoma: Exhibited potent anti-proliferative activity, induced apoptosis and G1 cell cycle arrest. []
  • Ovarian Cancer: Inhibited tumor growth, reduced glucose metabolism, and enhanced the efficacy of MEK inhibitors in KrasG12D;Pten deletion models. [, , , ]
  • Gastric Cancer: Induced apoptosis and inhibited growth in SGC-7901 cells. [, ]
  • Colorectal Cancer: Showed antitumor activity in models harboring a PIK3CA mutation, including those derived from cancer stem cells. [, ]
  • Head and Neck Squamous Cell Carcinoma (HNSCC): Inhibited tumor growth, induced apoptosis, and synergized with radiation in various preclinical models. [, , , ]
  • Malignant Pleural Mesothelioma (MPM): Demonstrated potential for treating a specific MPM subgroup (C2LN) characterized by co-occurring mutations in LATS2 and NF2. []
Future Directions
  • Clinical Trials: While PF-04691502 has shown promise in preclinical studies, further clinical trials are needed to assess its efficacy and safety in humans. [, , , ]
  • Biomarker Development: Identifying predictive biomarkers for PF-04691502 response could help select patients who are most likely to benefit from treatment. [, , ]
  • Resistance Mechanisms: Investigating mechanisms of resistance to PF-04691502 could lead to the development of strategies to overcome or prevent resistance. [, ]
  • Combination Therapies: Exploring combinations of PF-04691502 with other targeted therapies or chemotherapeutic agents could further enhance its efficacy. [, , , , , , ]
  • Non-Cancer Applications: Given its role in regulating cell growth and survival, PF-04691502 could be investigated for potential applications in other diseases where the PI3K/Akt/mTOR pathway is implicated, such as metabolic disorders and inflammatory diseases. [, ]

Properties

CAS Number

1013101-36-4

Product Name

2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one

IUPAC Name

2-amino-8-[4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C22H27N5O4/c1-13-17-11-18(14-3-8-19(30-2)24-12-14)21(29)27(20(17)26-22(23)25-13)15-4-6-16(7-5-15)31-10-9-28/h3,8,11-12,15-16,28H,4-7,9-10H2,1-2H3,(H2,23,25,26)

InChI Key

XDLYKKIQACFMJG-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC

Solubility

soluble in DMSO

Synonyms

2-amino-8-(4-(2-hydroxyethoxy)cyclohexyl)-6-(6-methoxypyridin-3-yl)-4-methylpyrido(2,3-d)pyrimidin-7(8H)-one
PF-04691502

Canonical SMILES

CC1=C2C=C(C(=O)N(C2=NC(=N1)N)C3CCC(CC3)OCCO)C4=CN=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.